
CID 12533777
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 12533777” is a chemical substance registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 12533777 involves specific synthetic routes and reaction conditions. These methods typically include the formation of inclusion complexes with cyclodextrins. The process involves the determination of the inclusion formation constant and the use of various methods to prepare host inclusion in the non-polar cavity of cyclodextrins .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using advanced chemical engineering techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: CID 12533777 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The common reagents and conditions used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the compound.
Major Products Formed: The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the formation of new derivatives.
Scientific Research Applications
CID 12533777 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying molecular interactions and biological pathways. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, this compound is utilized in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of CID 12533777 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The detailed mechanism includes the inhibition or activation of specific enzymes and receptors, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 12533777 include those with comparable chemical structures and properties. Examples of such compounds can be found in the PubChem database, where they are identified based on 2-D and 3-D similarity scores .
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
72695-27-3 |
|---|---|
Molecular Formula |
C6H6BNO2 |
Molecular Weight |
134.93 g/mol |
InChI |
InChI=1S/C5H5N.CHBO2/c1-2-4-6-5-3-1;2-1(3)4/h1-5H;(H,3,4) |
InChI Key |
GMQBSRXKGHUFLS-UHFFFAOYSA-N |
Canonical SMILES |
[B]C(=O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


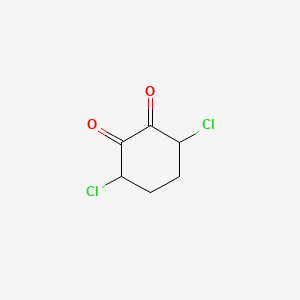

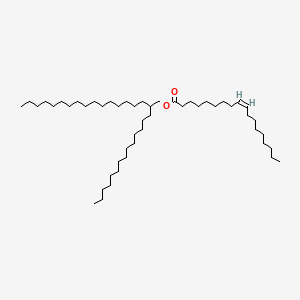
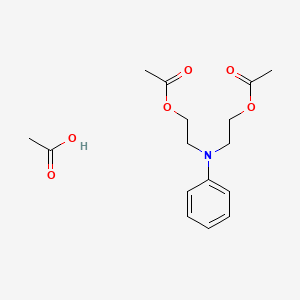
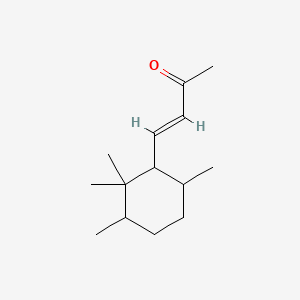
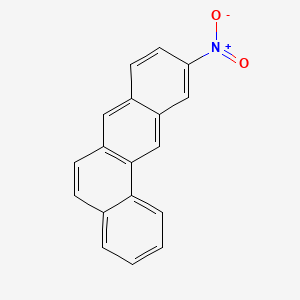


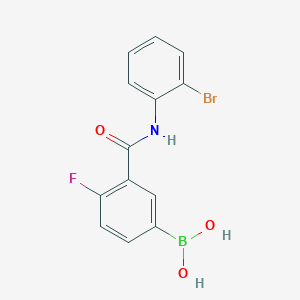
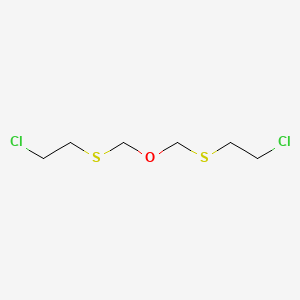

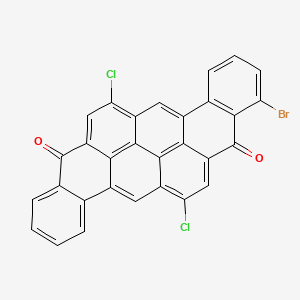

![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)
